Ginsenoside Ro
Overview
Description
Ginsenoside Ro is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. It belongs to the oleanane-type pentacyclic triterpenoid saponins and is known for its diverse pharmacological activities, including anti-inflammatory, antitumor, and anticoagulant effects .
Mechanism of Action
Target of Action
Ginsenoside Ro, a unique oleanane-type pentacyclic ginsenoside, has been shown to interact with several targets. It has been reported to directly inhibit the toll-like receptor 4 signaling pathway . Ginsenosides, including Ro, are also known to exert their functions via interactions with steroidal receptors .
Mode of Action
This compound’s mode of action is complex due to its interaction with multiple targets. Its anti-inflammatory effect, for instance, is achieved through the direct inhibition of the toll-like receptor 4 signaling pathway . This interaction leads to changes in the cellular response to inflammation.
Biochemical Pathways
The biosynthesis of this compound involves a series of enzymatic reactions. Key enzymes from various species have been identified and used to construct an artificial dual glycosylation pathway for the de novo biosynthesis of Ro . The main route of Ro synthesis was identified through in vitro enzymatic kinetics .
Pharmacokinetics
The pharmacokinetics of ginsenosides, including Ro, involve absorption, distribution, metabolism, and excretion (ADME). The absorption of ginsenosides is fast in the gastrointestinal tract . Ginsenosides may be metabolized mainly by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to have antitumor and anticoagulant functions . It also significantly inhibits the binding of LPS488 to cell membranes and suppresses LPS-triggered lung injury, the transcription and secretion levels of TNF-α, IL-6 and IL-1β .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the growth of ginseng hairy roots was significantly inhibited under Ro stress . This stress condition promoted the accumulation of certain endogenous hormones and inhibited the accumulation of others . These changes in the plant’s internal environment can influence the biosynthesis and action of this compound.
Biochemical Analysis
Biochemical Properties
Ginsenoside Ro interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with key enzymes involved in ginsenoside biosynthesis . The nature of these interactions is crucial for the production of this compound and its regulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit the growth of ginseng hairy roots under certain stress conditions . Moreover, it influences cell function by affecting various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For example, it has been found to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway . This regulation is associated with the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, under certain stress conditions, the accumulation of ginsenosides, except Rg3, was significantly inhibited . This indicates that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been reported that this compound treatment (90mg/kg) ameliorated body weight and lipid accumulation in multiple metabolic organs of high-fat diet–induced obese mice without affecting food intake .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that this compound is mainly derived by direct extraction from ginseng . This method is not sustainable and cannot meet the increasing demand due to its low content and long culture period .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Ro can be synthesized through various chemical reactions involving the glycosylation of oleanolic acid derivatives. The process typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. Reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from Panax ginseng roots. The process involves:
Extraction: Using solvents like ethanol or methanol to extract the saponins.
Purification: Employing techniques such as column chromatography to isolate this compound.
Crystallization: Further purification through crystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly glycosylation, are common, where hydroxyl groups are replaced with glycosyl moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Glycosyl donors, Lewis acids as catalysts.
Major Products:
Oxidized derivatives: Various oxidized forms depending on the reaction conditions.
Reduced forms: Reduced this compound with altered functional groups.
Glycosylated products: Different glycosylated derivatives based on the glycosyl donors used.
Scientific Research Applications
Ginsenoside Ro has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of saponins.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating conditions like cancer, cardiovascular diseases, and metabolic disorders.
Comparison with Similar Compounds
Ginsenoside Ro is unique among ginsenosides due to its oleanane-type structure. Similar compounds include:
Ginsenoside Rb1: Known for its neuroprotective and anti-inflammatory effects.
Ginsenoside Rg1: Exhibits anti-fatigue and cognitive-enhancing properties.
Ginsenoside Rd: Has potent antioxidant and neuroprotective activities.
Compared to these ginsenosides, this compound stands out for its strong antiplatelet and anticoagulant activities, making it particularly valuable in cardiovascular research and therapy .
Properties
IUPAC Name |
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZYDZXHKFHPGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Ro | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034534 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34367-04-9 | |
Record name | Ginsenoside Ro | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034534 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 - 241 °C | |
Record name | Ginsenoside Ro | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034534 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Ginsenoside Ro exert its anti-inflammatory effects?
A1: Research suggests that Ro exerts anti-inflammatory effects through multiple mechanisms. [, ] One study demonstrated that Ro inhibits the increase in vascular permeability induced by acetic acid and reduces acute paw edema induced by compound 48/80 or carrageenan in animal models. It's important to note that the exact mechanisms of action are still under investigation.
Q2: Does this compound influence glucose homeostasis?
A2: Yes, research indicates that Ro can ameliorate high-fat diet-induced obesity and insulin resistance in mice. This effect is suggested to be mediated by the activation of the G protein-coupled bile acid receptor 5 (TGR5) pathway, leading to increased glucagon-like peptide 1 (GLP-1) secretion and enhanced energy expenditure.
Q3: How does this compound affect clot retraction?
A3: Studies show that Ro inhibits clot retraction in human platelets. It achieves this by suppressing the PI3K/Akt signaling pathway, which plays a crucial role in platelet activation and clot retraction. This suggests a potential role for Ro in preventing thrombotic diseases.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C48H76O19 [, , ] and a molecular weight of 933.08 g/mol. [, , ]
Q5: Are there any specific spectroscopic data available for this compound?
A5: Yes, the structure of this compound has been elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including the type and arrangement of atoms and functional groups.
Q6: What is known about the absorption of this compound?
A6: this compound exhibits poor absorption characteristics. Studies using the Caco-2 cell monolayer model, which mimics the intestinal epithelial barrier, have shown low permeability of Ro, suggesting limited absorption in the gastrointestinal tract.
Q7: Are there any known metabolites of this compound?
A7: Yes, this compound is metabolized in vivo. [, ] Three metabolites – Zingibroside R1, Chikusetsusaponin IVa, and Calenduloside E – have been detected in the plasma of Ro-treated tumor-bearing mice. These metabolites also exhibit anti-tumor and anti-angiogenic activities.
Q8: Has this compound shown efficacy in any in vivo models of disease?
A8: Yes, research has demonstrated the efficacy of Ro in various animal models. For instance, Ro has shown promising results in a mouse model of obesity. Oral administration of Ro was found to reduce body weight gain and improve glucose tolerance in mice fed a high-fat diet.
Q9: What about its effects on cancer cells?
A9: While Ro itself has limited in vitro anti-tumor activity, its metabolites exhibit significant anti-tumor effects. One study demonstrated that Ro significantly suppressed tumor growth in a B16F10 melanoma mouse model. This effect was attributed to the in vivo conversion of Ro into its active metabolites.
Q10: Has this compound been tested in any human clinical trials?
A10: While preclinical research on this compound shows promise, there are limited published data available on human clinical trials. Further research is needed to determine its safety and efficacy in humans.
Q11: How is this compound commonly quantified in plant material or biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with various detectors, including ultraviolet (UV) detectors and mass spectrometers (MS), is widely employed for the quantification of this compound. [, , , , ] These methods provide accurate and sensitive measurements of Ro concentrations.
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